An In-Depth Technical Guide to 1-(4,6-Dichloropyrimidin-5-YL)ethanone (CAS Number: 60025-06-1)
An In-Depth Technical Guide to 1-(4,6-Dichloropyrimidin-5-YL)ethanone (CAS Number: 60025-06-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4,6-dichloropyrimidin-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The guide delves into its synthesis, physicochemical properties, reactivity, and significant applications in the development of therapeutic agents, particularly kinase inhibitors and antiplatelet drugs. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to support researchers in leveraging this versatile intermediate for novel drug discovery.
Introduction: The Significance of the Dichloropyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic placement of chloro-substituents on the pyrimidine ring, as seen in 1-(4,6-dichloropyrimidin-5-yl)ethanone, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of diverse compound libraries. The two chlorine atoms at the 4- and 6-positions are susceptible to sequential and selective nucleophilic substitution, allowing for the controlled introduction of various functional groups. The acetyl group at the 5-position further expands its synthetic utility, enabling a range of chemical transformations.
This guide will explore the synthesis and chemical behavior of this important intermediate, highlighting its role as a cornerstone in the construction of complex molecular architectures with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(4,6-dichloropyrimidin-5-yl)ethanone is essential for its effective use in synthesis and for the purification of its derivatives.
| Property | Value | Source |
| CAS Number | 60025-06-1 | |
| Molecular Formula | C₆H₄Cl₂N₂O | |
| Molecular Weight | 191.01 g/mol | |
| Appearance | Off-White to Pale Beige Solid | |
| Melting Point | >251°C (dec.) | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store in a dry, sealed place, under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. | , |
Synthesis of 1-(4,6-Dichloropyrimidin-5-YL)ethanone
The synthesis of 1-(4,6-dichloropyrimidin-5-yl)ethanone typically involves a multi-step process, starting from readily available precursors. A common and logical synthetic pathway proceeds through the formation of a 4,6-dihydroxypyrimidine intermediate, followed by chlorination.
Synthesis of 4,6-Dihydroxypyrimidine
The initial step involves the condensation of diethyl malonate with formamide in the presence of a strong base such as sodium ethoxide. This reaction forms the pyrimidine ring, yielding 4,6-dihydroxypyrimidine.[1][2]
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [1]
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To a suitable reaction vessel, add formamide, absolute ethanol, and sodium ethoxide.
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Stir the mixture and heat to reflux.
-
Slowly add diethyl malonate to the reaction mixture.
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Maintain the reflux temperature for the specified time to ensure complete reaction.
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After the reaction is complete, recover the ethanol by distillation.
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Cool the reaction mixture and adjust the pH to 2-6 with an aqueous solution of hydrochloric acid to precipitate the product.
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Isolate the 4,6-dihydroxypyrimidine by filtration (centrifugation) and dry the solid.
Chlorination of 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine
The dihydroxy intermediate is then converted to the corresponding dichloropyrimidine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][3]
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine [1]
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In a reaction vessel, suspend 4,6-dihydroxypyrimidine in an inert solvent like dichloroethane.
-
Add a catalytic amount of a suitable catalyst.
-
Slowly heat the mixture to reflux.
-
Carefully add thionyl chloride dropwise to the refluxing mixture.
-
Maintain the reflux temperature until the reaction is complete.
-
Cool the reaction mixture and recover the dichloroethane.
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The crude 4,6-dichloropyrimidine can be purified by distillation or crystallization.
Introduction of the Acetyl Group (Hypothetical Route)
A potential synthetic route could involve the acylation of 4,6-dichloropyrimidine. However, the direct acylation at the 5-position might be challenging due to the electronic nature of the dichloropyrimidine ring. A more likely pathway would involve the synthesis of a 5-substituted pyrimidine that can be converted to the acetyl group.
Alternatively, a more convergent synthesis could start with a precursor already containing the acetyl group, such as ethyl acetoacetate, which can be used in the initial pyrimidine ring formation. A Chinese patent describes the synthesis of the isomeric 5-acetyl-2,4-dichloropyrimidine starting from urea, triethyl orthoformate, and ethyl acetoacetate, followed by chlorination with phosphorus oxychloride.[4] A similar strategy could potentially be adapted for the synthesis of the 4,6-dichloro isomer.
Reactivity and Synthetic Applications
The synthetic utility of 1-(4,6-dichloropyrimidin-5-yl)ethanone stems from the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the acetyl group can undergo a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the construction of diverse libraries of substituted pyrimidines. The regioselectivity of the substitution can often be controlled by reaction conditions such as temperature and the nature of the nucleophile.
Reactions of the Acetyl Group
The acetyl group provides another handle for further functionalization. It can undergo reactions typical of ketones, such as:
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Condensation reactions: with hydrazines to form pyrazoles.
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Reductions: to the corresponding alcohol.
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Oxidations: such as the Baeyer-Villiger oxidation.
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Alpha-halogenation: to introduce further reactive sites.
Applications in Drug Discovery
The 4,6-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1-(4,6-Dichloropyrimidin-5-yl)ethanone serves as a key starting material for the synthesis of several classes of therapeutic agents.
P2Y12 Receptor Inhibitors
A significant application of dichloropyrimidine intermediates is in the synthesis of P2Y12 receptor inhibitors, which are crucial antiplatelet agents used in the treatment of cardiovascular diseases.[5][6][7] While a direct synthesis of a marketed drug from the title compound is not explicitly detailed in the provided results, the structural similarity of the dichloropyrimidine core to key intermediates in the synthesis of drugs like Ticagrelor is noteworthy.[8] The synthesis of Ticagrelor involves a 4,6-dichloro-5-aminopyrimidine derivative, highlighting the importance of this substitution pattern.
Kinase Inhibitors
The pyrimidine ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce different substituents at the 4- and 6-positions of the pyrimidine ring allows for the fine-tuning of the inhibitor's binding affinity and selectivity for the target kinase.
Antiviral Agents
Pyrimidine derivatives are also widely explored as antiviral agents.[9] Nucleoside analogues, a major class of antivirals, often incorporate modified pyrimidine bases.[10][11][12] The reactivity of 1-(4,6-dichloropyrimidin-5-yl)ethanone makes it a potential starting material for the synthesis of novel nucleoside and non-nucleoside antiviral compounds.
Spectroscopic Characterization
Accurate spectroscopic data is critical for the identification and quality control of 1-(4,6-dichloropyrimidin-5-yl)ethanone and its reaction products. While a comprehensive set of published spectra for the title compound is not available, typical spectral features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons of the acetyl group and a singlet for the proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and acetyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the pyrimidine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the acetyl moiety, typically in the range of 1680-1720 cm⁻¹. Other characteristic bands for C-Cl and C=N stretching vibrations will also be present.[13]
Safety and Handling
1-(4,6-Dichloropyrimidin-5-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[13] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(4,6-Dichloropyrimidin-5-yl)ethanone is a highly versatile and valuable building block for medicinal chemists and drug development professionals. Its facile synthesis and the differential reactivity of its chloro and acetyl substituents provide a powerful platform for the creation of diverse molecular libraries. Its demonstrated utility as a precursor for various therapeutic agents, including P2Y12 inhibitors and potentially kinase inhibitors and antivirals, underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers to harness the full potential of this key intermediate.
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